molecular formula C25H20O4 B12206353 (2Z)-2-(4-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-(4-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B12206353
M. Wt: 384.4 g/mol
InChI Key: YLZLEFUOMWCKHB-WWFWFNCGSA-N
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Description

(2Z)-2-(4-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a methoxybenzylidene group, and a phenylprop-2-en-1-yl ether linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.

    Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran core with 4-methoxybenzaldehyde under basic conditions to form the methoxybenzylidene moiety.

    Attachment of the Phenylprop-2-en-1-yl Ether Linkage: This can be accomplished through etherification reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2Z)-2-(4-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-hydroxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
  • (2Z)-2-(4-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzothiophene-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-(4-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one lies in its specific structural features, such as the methoxybenzylidene group and the benzofuran core, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H20O4

Molecular Weight

384.4 g/mol

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C25H20O4/c1-27-20-11-9-19(10-12-20)16-24-25(26)22-14-13-21(17-23(22)29-24)28-15-5-8-18-6-3-2-4-7-18/h2-14,16-17H,15H2,1H3/b8-5+,24-16-

InChI Key

YLZLEFUOMWCKHB-WWFWFNCGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4

Origin of Product

United States

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